molecular formula C13H16N2O5 B11717494 (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

Cat. No.: B11717494
M. Wt: 280.28 g/mol
InChI Key: NHFBOIIKTDKSRE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with a unique structure that includes an amino group, a keto group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. One common method involves the use of protected amino acids and coupling agents to form the desired peptide bond. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid assembly of the peptide chain on a solid support.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which (4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylmethoxycarbonylamino group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-5-amino-5-oxo-4-(methoxycarbonylamino)pentanoic acid
  • (4R)-5-amino-5-oxo-4-(ethoxycarbonylamino)pentanoic acid
  • (4R)-5-amino-5-oxo-4-(benzylamino)pentanoic acid

Uniqueness

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16N2O5

Molecular Weight

280.28 g/mol

IUPAC Name

(4R)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m1/s1

InChI Key

NHFBOIIKTDKSRE-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)O)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N

Origin of Product

United States

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